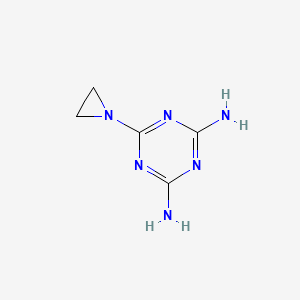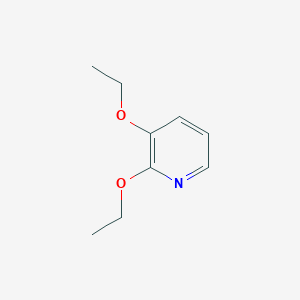
Pyridine, 2,3-diethoxy-
概要
説明
Pyridine, 2,3-diethoxy- is a chemical compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom The 2,3-diethoxy substitution refers to the presence of ethoxy groups (-OCH2CH3) attached to the second and third carbon atoms of the pyridine ring
科学的研究の応用
Pyridine, 2,3-diethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyridine derivatives.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
将来の方向性
Research on pyridine derivatives is ongoing. For instance, a bifunctional additive 2-amino-3-hydroxypyridine was introduced to improve the performance of certain devices . Also, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is being explored .
作用機序
Target of Action
Pyridine derivatives have been found to exhibit multi-target anticancer activities . They act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .
Mode of Action
Pyrimidines, a class of compounds related to pyridines, have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
For instance, three pathways of nicotine degradation, the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria .
Pharmacokinetics
Pyrrolo[2,3-d]pyrimidine-based analogues, which are structurally similar to pyridines, have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
Result of Action
Pyrimidines, a class of compounds related to pyridines, have been found to exhibit potent anti-inflammatory effects .
Action Environment
It is known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,3-diethoxy- can be achieved through several methods. One common approach involves the condensation of 2,3-dihydroxy pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The ethylation of the hydroxyl groups results in the formation of the desired 2,3-diethoxy derivative.
Another method involves the use of a [4 + 2] cycloaddition reaction of 1-azadienes with 2-carbon π-components, which is a powerful tool in synthetic chemistry for assembling aza-heterocycles . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.
Industrial Production Methods
Industrial production of Pyridine, 2,3-diethoxy- may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Pyridine, 2,3-diethoxy- undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2,3-dicarboxypyridine.
Reduction: Formation of 2,3-diethoxypiperidine.
Substitution: Formation of 2,3-diaminopyridine or 2,3-dithiopyridine derivatives.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound with no ethoxy substitutions.
2,3-Dihydroxypyridine: The precursor to Pyridine, 2,3-diethoxy- with hydroxyl groups instead of ethoxy groups.
2,3-Dimethoxypyridine: Similar to Pyridine, 2,3-diethoxy- but with methoxy groups (-OCH3) instead of ethoxy groups.
Uniqueness
Pyridine, 2,3-diethoxy- is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions compared to its hydroxyl or methoxy analogs.
特性
IUPAC Name |
2,3-diethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-10-9(8)12-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZNWVTWWGWZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485196 | |
| Record name | Pyridine, 2,3-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63756-60-5 | |
| Record name | Pyridine, 2,3-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


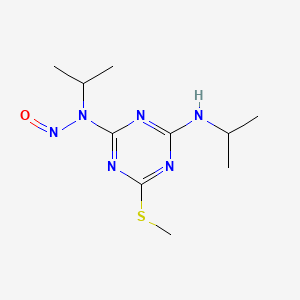
![4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065802.png)
![4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065808.png)
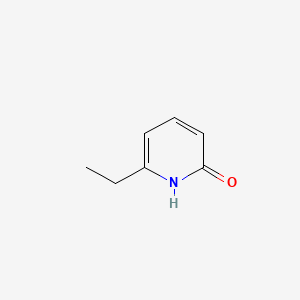
![3-Phenylpyrido[4,3-e][1,2,4]triazine](/img/structure/B3065817.png)



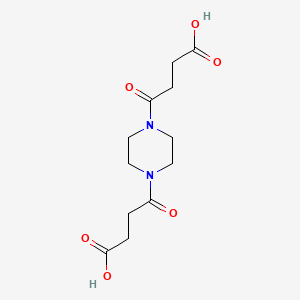

![4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one](/img/structure/B3065862.png)


